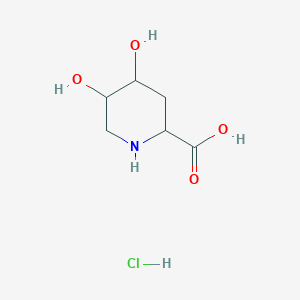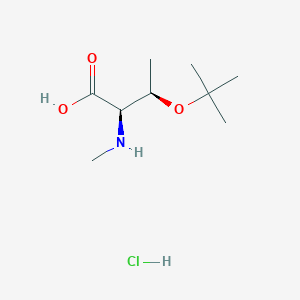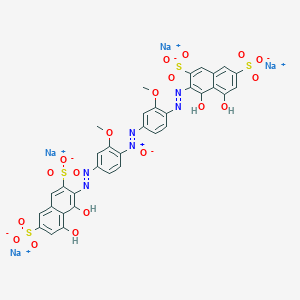
(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the cycloaddition of nitrone to vinylglycinol, which provides an asymmetric synthesis of the compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R,5S,6R)-3,3,4,5-Tetrahydroxy-2-propoxy-6-({[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-4-yl (9Z)-9-octadecenoate
- (1R,2R,4R,5S)-(+)-p-menthane-2,5-diol
Uniqueness
(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and potential applications in various fields. Its chiral nature makes it valuable in asymmetric synthesis and drug development, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H12ClNO4 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H |
Clave InChI |
XEWYBIJVUARTSV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CNC1C(=O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
![(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)

![(1S,2S,6S,7S)-10,33-bis(cyclopropylmethyl)-18,25-dioxa-10,21,33-triazaundecacyclo[24.9.1.17,13.01,24.02,32.03,22.04,20.06,11.07,19.030,36.017,37]heptatriaconta-3(22),4(20),13(37),14,16,26,28,30(36)-octaene-2,6,16,27-tetrol](/img/structure/B14792994.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)


![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)

![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)


